3,6-Bis(6-bromohexoxy)acridine
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Overview
Description
3,6-Bis(6-bromohexoxy)acridine is a chemical compound with the molecular formula C25H31Br2NO2 and a molecular weight of 537.33 g/mol . It is a derivative of acridine, a heteroaromatic compound known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,6-Bis(6-bromohexoxy)acridine typically involves the reaction of acridine with 6-bromohexanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,6-Bis(6-bromohexoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Intercalation with DNA: The planar structure of acridine derivatives allows them to intercalate with DNA, which is a significant reaction in biological systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Bis(6-bromohexoxy)acridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Bis(6-bromohexoxy)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound may also interact with specific proteins and enzymes involved in DNA processing, further contributing to its biological effects .
Comparison with Similar Compounds
3,6-Bis(6-bromohexoxy)acridine can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: Known for its antibacterial properties.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA-binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other acridine derivatives .
Properties
Molecular Formula |
C25H31Br2NO2 |
---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
3,6-bis(6-bromohexoxy)acridine |
InChI |
InChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2 |
InChI Key |
PSIOXLZHYIQGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr |
Origin of Product |
United States |
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